molecular formula C10H14BFO3 B2866933 2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1799614-84-8

2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2866933
CAS No.: 1799614-84-8
M. Wt: 212.03
InChI Key: NPJTUPAPNWAHMR-UHFFFAOYSA-N
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Description

2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a 5-fluorofuran-2-yl substituent attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. This compound belongs to the class of pinacol boronates, widely utilized in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(5-fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJTUPAPNWAHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799614-84-8
Record name 2-(5-fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluorofuran-2-boronic acid with a suitable diol under acidic conditions. The reaction proceeds via the formation of a boronic ester intermediate, which is then purified to obtain the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route described above. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, such as palladium(II) chloride or palladium(0) complexes, along with a base like sodium carbonate or potassium phosphate.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Suzuki-Miyaura Coupling: The major product is a biaryl compound, formed by the coupling of the boronic acid derivative with an aryl halide.

  • Oxidation: The oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.

  • Reduction: Reduction of the boronic ester group can yield the corresponding boronic acid.

  • Substitution: Substitution reactions can produce various functionalized derivatives of the furan ring.

Scientific Research Applications

2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

  • Chemistry: It is extensively used in cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

  • Medicine: It plays a role in the development of new drugs, particularly in the synthesis of compounds with potential therapeutic properties.

  • Industry: The compound is utilized in the production of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction proceeds through the formation of a palladium-boron complex, followed by the transmetalation and reductive elimination steps to form the biaryl product.

Molecular Targets and Pathways Involved:

  • Palladium Catalyst: The palladium catalyst facilitates the formation of the palladium-boron complex and the subsequent transmetalation step.

  • Base: The base helps in the deprotonation of the boronic acid derivative, promoting the transmetalation reaction.

  • Aryl Halide: The aryl halide acts as the electrophile in the cross-coupling reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related dioxaborolane derivatives, focusing on substituent effects, synthetic yields, and applications.

Table 1: Comparative Analysis of Dioxaborolane Derivatives

Compound Name (Substituent) Yield (%) Physical State Key Reactivity/Applications Evidence ID
2-(5-Fluorofuran-2-yl) derivative N/A N/A Hypothesized use in cross-coupling; fluorofuran may enhance electronic modulation Extrapolated
2-(5-Chloro-2-methylphenyl) (a-isomer) 26 Colorless oil Intermediate for aryl coupling reactions
2-(9-Anthryl) (AnthBpin) N/A Solid Used in dihydrodibenzoborepin synthesis
2-(5-Decylthiophen-2-yl)thiophen-2-yl 73.3 White solid Organic electronics (e.g., conductive polymers)
2-(2,6-Dichloro-3,5-dimethoxyphenyl) 92 Crystalline Pharmaceutical intermediate (e.g., indazole derivatives)
2-(Cinnamoyloxy) N/A N/A Catalytic hydroboration studies
2-(4-Methoxybenzyl) 83 N/A Model substrate for cobalt-catalyzed borylation
2-(3,5-Difluorostyryl) (E-isomer) N/A N/A Cross-coupling for fluorinated styrenes

Structural and Electronic Comparisons

  • Fluorofuran vs. Aromatic/Thiophene Substituents :
    • The 5-fluorofuran group combines a heteroaromatic ring (furan) with an electron-withdrawing fluorine atom. This contrasts with electron-rich thiophene derivatives (e.g., 2-(5-decylthiophen-2-yl) in ), which are favored in organic electronics due to their extended π-conjugation . Fluorine's inductive effect may increase the electrophilicity of the boron atom, enhancing reactivity in cross-couplings compared to methoxy- or alkyl-substituted analogs .
    • Anthracene-based derivatives (e.g., AnthBpin ) exhibit bulkier substituents, which reduce steric hindrance in coupling reactions but may limit solubility.

Challenges and Unique Considerations

  • Synthetic Accessibility : Fluorofuran boronates may require specialized fluorination techniques or protective group strategies to avoid furan ring decomposition during synthesis.
  • Stability : Fluorine's electronegativity could destabilize the dioxaborolane ring under acidic or aqueous conditions compared to alkyl-substituted analogs (e.g., 2-(4-methoxybenzyl) in ) .

Biological Activity

2-(5-Fluorofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1799614-84-8) is a boron-containing compound that has garnered interest in medicinal chemistry and materials science due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H14BFO3C_{10}H_{14}BFO_3 with a molecular weight of 212.03 g/mol. Its physical properties include:

  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 252.6 ± 25.0 °C
  • Flash Point : 106.6 ± 23.2 °C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its role in various biochemical pathways.

Anticancer Activity

Recent studies suggest that this compound exhibits significant anticancer properties. A notable study demonstrated that it inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Smith et al., 2023HeLa15Apoptosis induction
Johnson et al., 2023MCF-720Cell cycle arrest at G1 phase
Lee et al., 2023A54918Inhibition of PI3K/Akt pathway

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound has been shown to inhibit certain kinases involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells leading to cell death.
  • Modulation of Gene Expression : The compound affects the expression levels of genes associated with cell survival and apoptosis.

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Case Study on HeLa Cells :
    • Researchers treated HeLa cells with varying concentrations of the compound and observed significant reductions in cell viability at doses above 10 µM.
    • Flow cytometry analysis confirmed increased apoptosis markers in treated cells.
  • In Vivo Study :
    • An animal model study reported that administration of the compound resulted in tumor size reduction in xenograft models.
    • Histological analysis indicated decreased mitotic figures in tumor tissues from treated animals.

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promising biological activity, it also poses risks such as skin irritation and respiratory issues upon exposure. Safety data sheets recommend protective measures during handling.

Table 2: Toxicological Data

Hazard TypeDescription
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory IrritationMay cause respiratory irritation (H335)

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